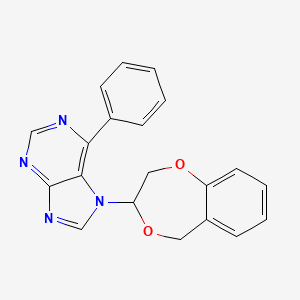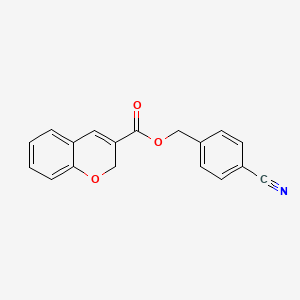
4-Cyanobenzyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanobenzyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobenzyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-cyanobenzaldehyde with 2H-chromene-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
4-Cyanobenzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while reduction can produce amines .
科学的研究の応用
4-Cyanobenzyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
作用機序
The mechanism of action of 4-Cyanobenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound can also induce apoptosis (programmed cell death) through the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
2H-chromene-3-carboxylate: A closely related compound with similar structural features but lacking the cyanobenzyl group.
4H-chromene-3-carboxylate: Another analog with a different hydrogenation state of the chromene ring.
Coumarin derivatives: These compounds share the chromene core structure and exhibit similar biological activities.
Uniqueness
4-Cyanobenzyl 2H-chromene-3-carboxylate is unique due to the presence of the cyanobenzyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for drug development and other applications .
特性
分子式 |
C18H13NO3 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
(4-cyanophenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H13NO3/c19-10-13-5-7-14(8-6-13)11-22-18(20)16-9-15-3-1-2-4-17(15)21-12-16/h1-9H,11-12H2 |
InChIキー |
QZELUQQAFGUGHM-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



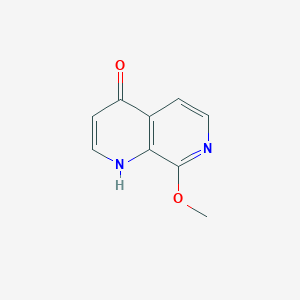

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)
![1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one](/img/structure/B12927325.png)
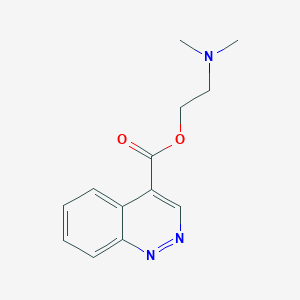
![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)
![12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12927347.png)
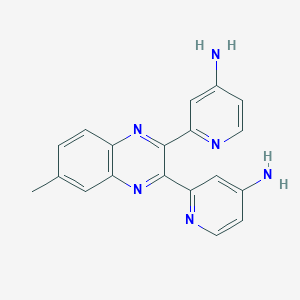
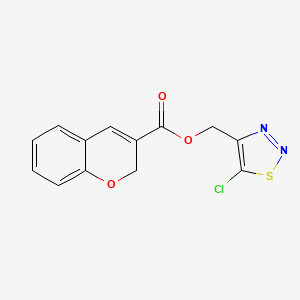
![N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B12927368.png)
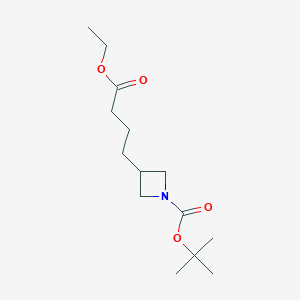
![6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B12927382.png)
